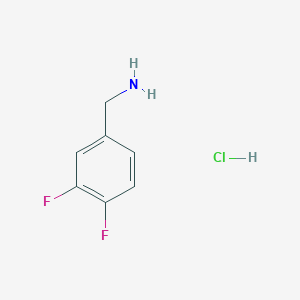

3,4-Difluorobenzylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluorobenzylamine hydrochloride is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzylamine hydrochloride can be synthesized through several methods. One common approach involves the condensation of 3,4-difluorobenzylamine with glyoxal, yielding hexabenzyl substituted hexaazaisowurtzitanes . The reaction typically requires specific conditions such as controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Difluorobenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding aldehydes or ketones, while substitution reactions can produce various substituted benzylamine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3,4-Difluorobenzylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its fluorinated structure enhances the efficacy and selectivity of drug candidates. For instance, derivatives of this compound have been investigated for their potential as inhibitors against essential enzymes in pathogens such as Mycobacterium tuberculosis, where they exhibit sub-micromolar activity against drug-resistant strains .

Therapeutic Applications

Research indicates that this compound can inhibit DprE1, an enzyme critical for the synthesis of the cell wall in Mycobacterium tuberculosis. This inhibition positions it as a promising candidate for developing new anti-tuberculosis therapies. The compound's derivatives have shown significant biological activity, highlighting its therapeutic potential.

Biochemical Research

Enzyme Mechanism Studies

In biochemical research, this compound is utilized to study enzyme mechanisms and develop inhibitors. It aids researchers in understanding the interactions between enzymes and substrates, contributing to the design of more effective enzyme inhibitors that could lead to novel therapeutic strategies .

Protease Inhibition

The compound has been employed in studies involving proteases, where it helps elucidate enzyme activity and develop specific inhibitors. This research is vital for advancing treatments for diseases linked to protease dysfunctions.

Diagnostic Applications

Development of Diagnostic Tests

this compound is also used in developing diagnostic tests aimed at identifying diseases characterized by altered enzyme activities. Its ability to interact with specific enzymes makes it valuable for early detection and diagnosis of various conditions .

Material Science

Incorporation into Polymers

The unique properties of this compound allow it to be incorporated into polymers and coatings. This incorporation enhances material performance in various applications, including electronics and protective gear. The fluorinated structure contributes to improved chemical resistance and stability .

Environmental Studies

Biological Interaction Studies

Researchers utilize this compound to study its interactions within biological systems. This research contributes to understanding environmental impacts and the development of greener chemical processes. By analyzing how this compound behaves in different environments, scientists can develop strategies for reducing harmful effects on ecosystems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis; potential anti-tuberculosis agent |

| Biochemical Research | Studies enzyme mechanisms; development of specific enzyme inhibitors |

| Diagnostic Applications | Used in diagnostic tests for diseases with altered enzyme activities |

| Material Science | Incorporated into polymers for enhanced performance in electronics and protective gear |

| Environmental Studies | Investigates interactions in biological systems; contributes to greener chemical processes |

Mecanismo De Acción

The mechanism of action of 3,4-difluorobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzylamine: This compound shares a similar structure but with a single fluorine atom at the para position.

2,4-Difluorobenzylamine: This compound has two fluorine atoms at the ortho and para positions.

4-Chlorobenzylamine: This compound has a chlorine atom instead of fluorine at the para position.

Uniqueness

3,4-Difluorobenzylamine hydrochloride is unique due to the presence of two fluorine atoms at the meta and para positions, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3,4-Difluorobenzylamine hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Profile

Chemical Structure : this compound is characterized by the presence of two fluorine atoms on the benzyl ring, which can significantly influence its biological properties. The compound's molecular formula is C7H8ClF2N.

Molecular Weight : The molecular weight of this compound is approximately 179.6 g/mol.

The biological activity of this compound can be attributed to its role as an allosteric modulator in various biological systems. Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes, influencing signaling pathways.

Key Mechanisms:

- Allosteric Modulation : The compound has been studied for its potential to act as an allosteric modulator of GABA_A receptors and nicotinic acetylcholine receptors (nAChRs), enhancing their activity under certain conditions .

- Inhibition of Enzymatic Activity : It has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways related to cancer progression .

Anticancer Activity

This compound has exhibited significant anticancer properties in various studies. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects with IC50 values indicative of its potency.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3,4-Difluorobenzylamine HCl | HCT-116 | < 10 | Induces apoptosis and cell cycle arrest |

| Other analogs (e.g., 2-fluorobenzyl) | Various | > 10 | Less effective compared to difluoride |

In a study involving HCT-116 cells, compounds related to 3,4-difluorobenzylamine showed moderate to significant apoptosis induction and cell cycle arrest at S and G2/M phases .

Neuropharmacological Effects

The compound's interaction with GABA_A receptors suggests potential applications in treating neurological disorders. Allosteric modulators can enhance the inhibitory effects of GABA, potentially leading to anxiolytic or sedative effects.

Case Studies and Research Findings

- Study on GABA_A Receptors : In vitro studies demonstrated that derivatives of 3,4-difluorobenzylamine could enhance GABA_A receptor activity significantly. The maximum modulation observed was around 1200% with an EC50 value of 0.18 µM for certain analogs .

- PDE Inhibition Studies : Compounds similar to 3,4-difluorobenzylamine were evaluated for their ability to inhibit PDE5 enzymes. Results indicated that some derivatives exhibited IC50 values below 4 µM, suggesting strong inhibitory activity .

Propiedades

IUPAC Name |

(3,4-difluorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXTXYTFQRWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.